2-((2-(3,4-Dihydroxyphenyl)-2-oxoethyl)thio)nicotinic acid
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Overview
Description
2-((2-(3,4-Dihydroxyphenyl)-2-oxoethyl)thio)nicotinic acid is a complex organic compound that features both phenolic and nicotinic acid moieties. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(3,4-Dihydroxyphenyl)-2-oxoethyl)thio)nicotinic acid typically involves multiple steps. One common method starts with the preparation of the 3,4-dihydroxyphenyl derivative, which is then reacted with a nicotinic acid derivative under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-((2-(3,4-Dihydroxyphenyl)-2-oxoethyl)thio)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the phenolic or nicotinic acid moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic groups can lead to the formation of quinones, while reduction can yield different hydroxy derivatives .
Scientific Research Applications
2-((2-(3,4-Dihydroxyphenyl)-2-oxoethyl)thio)nicotinic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant properties and interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-(3,4-Dihydroxyphenyl)-2-oxoethyl)thio)nicotinic acid involves its interaction with specific molecular targets and pathways. The phenolic groups can act as antioxidants, scavenging free radicals and reducing oxidative stress. The nicotinic acid moiety may interact with specific receptors or enzymes, modulating various biological processes. These interactions can lead to a range of effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxyphenylacetic acid: A metabolite of dopamine with similar antioxidant properties.
2,4-Dihydroxybenzoic acid: Known for its antioxidant and anti-inflammatory activities.
Quercetin: A flavonoid with strong antioxidant and anti-inflammatory properties.
Uniqueness
2-((2-(3,4-Dihydroxyphenyl)-2-oxoethyl)thio)nicotinic acid is unique due to its combined phenolic and nicotinic acid moieties, which confer a distinct set of chemical and biological properties. This combination allows it to participate in a wider range of reactions and interact with multiple biological targets, making it a versatile compound for various applications .
Biological Activity
2-((2-(3,4-Dihydroxyphenyl)-2-oxoethyl)thio)nicotinic acid is a complex organic compound characterized by its unique structural features, combining both phenolic and nicotinic acid moieties. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicine and biochemistry.
Chemical Structure and Properties
- Chemical Formula : C₁₄H₁₁NO₅S
- CAS Number : 664322-43-4
- Molecular Weight : 305.31 g/mol
The compound's structure allows it to engage in various chemical reactions, making it a versatile candidate for research applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The phenolic groups in the compound can act as antioxidants, effectively scavenging free radicals and reducing oxidative stress. Additionally, the nicotinic acid moiety may modulate various biological processes by interacting with receptors or enzymes.
Antioxidant Properties
Research indicates that compounds with phenolic structures often exhibit significant antioxidant properties. The antioxidant activity of this compound can be linked to its ability to neutralize reactive oxygen species (ROS), which are implicated in various pathological conditions, including cancer and inflammatory diseases.
Case Studies
- Antioxidant Activity : A study demonstrated that compounds similar to this compound exhibited significant free radical scavenging activity, suggesting potential therapeutic applications in oxidative stress-related conditions .
- Antimicrobial Efficacy : In a comparative study of nicotinic acid derivatives, certain compounds demonstrated minimum inhibitory concentrations (MICs) effective against resistant bacterial strains. Although specific data for this compound are sparse, it is hypothesized that similar mechanisms could apply .
Therapeutic Potential
The dual nature of this compound—combining antioxidant and antimicrobial properties—positions it as a candidate for therapeutic development. Potential applications include:
- Anti-inflammatory treatments : By reducing oxidative stress and modulating inflammatory pathways.
- Antimicrobial agents : As part of a broader strategy to combat antibiotic resistance.
Molecular Docking Studies
Molecular docking studies have been employed to predict how this compound interacts with various biological targets. These studies can provide insights into its potential efficacy and guide further experimental validation.
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Unique Features |
---|---|---|
3,4-Dihydroxyphenylacetic acid | Antioxidant | Metabolite of dopamine |
Quercetin | Antioxidant & Anti-inflammatory | Strong flavonoid properties |
2,4-Dihydroxybenzoic acid | Antioxidant & Anti-inflammatory | Known for diverse biological effects |
The uniqueness of this compound lies in its combined functionalities from both the phenolic and nicotinic components, allowing for a broader spectrum of biological activities compared to similar compounds.
Properties
IUPAC Name |
2-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5S/c16-10-4-3-8(6-11(10)17)12(18)7-21-13-9(14(19)20)2-1-5-15-13/h1-6,16-17H,7H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUODTAWCYUYGQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SCC(=O)C2=CC(=C(C=C2)O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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